2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4/c16-10-3-4-13(11(17)8-10)22-9-15(20)18-6-5-12(19)14-2-1-7-21-14/h1-4,7-8,12,19H,5-6,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMBQPUTGROUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions[][1].
Major Products
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and optical brighteners[][1].
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Known for its use as a herbicide.
2,4-Dichlorophenoxyacetic acid: Widely used as a plant growth regulator and herbicide.
2-(4-Chloro-2-methylphenoxy)propionic acid: Another herbicide with similar structural features[][1].
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure incorporates a dichlorophenoxy moiety, which is commonly associated with herbicidal properties, alongside a furan ring that may contribute to diverse biological interactions. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antinociceptive Activity
Research has indicated that related compounds with similar structures exhibit significant antinociceptive effects. For instance, in studies involving similar acetamide derivatives, it was found that these compounds could effectively reduce pain responses in animal models. The mechanism often involves interaction with sigma receptors, specifically the σ1 receptor, which plays a critical role in pain modulation.
- Case Study : A study demonstrated that a related compound exhibited high affinity for σ1 receptors (Ki = 42 nM), showing a 36-fold selectivity over σ2 receptors. This selectivity is crucial for minimizing side effects while maximizing analgesic efficacy .
Antifungal Activity
The antifungal properties of compounds derived from dichlorophenoxyacetic acid have been explored in various studies. A notable finding is that certain derivatives have shown effectiveness against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum.
- Research Findings : In a comparative study, several polyazole derivatives derived from similar structures exhibited antifungal activity comparable to established antifungal agents like ketoconazole and oxiconazole. The presence of chlorinated groups was found to enhance this activity .
Anticancer Potential
Emerging research suggests that compounds with furan and dichlorophenoxy groups may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Data Table: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)]acetamide | 25 | Apoptosis induction |
| 5-Fluorouracil | 15 | DNA synthesis inhibition |
| Doxorubicin | 10 | Topoisomerase II inhibition |
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Sigma Receptor Modulation : The compound's affinity for σ1 receptors suggests it may modulate neurotransmitter release and pain perception pathways.
- Furan Ring Contribution : The furan moiety may enhance lipophilicity and facilitate cellular uptake, potentially leading to increased bioactivity.
- Chlorine Substitution Effects : The presence of chlorine atoms can influence the electronic properties of the molecule, enhancing its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
